molecular formula C2Si2 B15132028 CID 6327135

CID 6327135

Cat. No.: B15132028
M. Wt: 80.19 g/mol
InChI Key: QNBAUIAINZCNFA-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 6327135” is known as Tedizolid phosphate. Tedizolid phosphate is an oxazolidinone-class antibacterial agent used primarily for the treatment of acute bacterial skin and skin structure infections. It is a prodrug that is rapidly converted in vivo to its active form, Tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tedizolid phosphate involves several synthetic steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate is then subjected to further reactions to yield Tedizolid phosphate .

Industrial Production Methods

Industrial production of Tedizolid phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tedizolid phosphate undergoes various chemical reactions, including:

    Oxidation: Tedizolid phosphate can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert Tedizolid phosphate to its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in Tedizolid phosphate with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Tedizolid phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antibacterial agents and their mechanisms.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains.

    Industry: Employed in the development of new antibacterial agents and formulations.

Mechanism of Action

Tedizolid phosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Tedizolid phosphate is compared with other oxazolidinone-class antibacterial agents, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid phosphate has been shown to have a higher potency and a more favorable safety profile. Similar compounds include:

  • Linezolid
  • Radezolid
  • Contezolid

Tedizolid phosphate’s uniqueness lies in its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties.

Properties

Molecular Formula

C2Si2

Molecular Weight

80.19 g/mol

InChI

InChI=1S/C2Si2/c3-1-2-4

InChI Key

QNBAUIAINZCNFA-UHFFFAOYSA-N

Canonical SMILES

C(#C[Si])[Si]

Origin of Product

United States

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